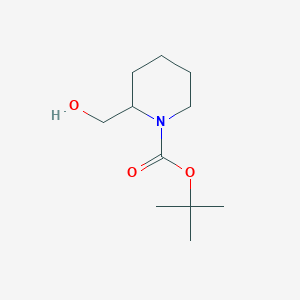

N-Boc-piperidine-2-methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-7-5-4-6-9(12)8-13/h9,13H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZTAGFCBNDBBFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377171 | |

| Record name | N-Boc-piperidine-2-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157634-00-9 | |

| Record name | N-Boc-piperidine-2-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1- tert-Butyloxycarbonyl-2-hydroxymethylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is N-Boc-piperidine-2-methanol?

An In-depth Technical Guide to N-Boc-piperidine-2-methanol for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound, also known as tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate, is a pivotal chiral building block in modern medicinal chemistry and pharmaceutical development.[1][2] The piperidine scaffold is a recurring motif in a multitude of pharmaceutical agents and natural products, owing to its favorable physicochemical properties.[2][3] The introduction of a hydroxymethyl group at the 2-position of the N-Boc protected piperidine ring provides a versatile handle for a wide array of chemical transformations, making it an invaluable intermediate in the synthesis of complex, biologically active molecules.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic data, applications, and safety considerations.

Chemical and Physical Properties

This compound is a white crystalline solid at room temperature and is soluble in methanol.[4] Key quantitative data for this compound are summarized in the table below.

| Property | Value |

| CAS Number | 157634-00-9 |

| Molecular Formula | C11H21NO3 |

| Molecular Weight | 215.29 g/mol |

| Melting Point | 74-78 °C |

| Boiling Point | 308.0 ± 15.0 °C (Predicted) |

| Density | 1.059 ± 0.06 g/cm³ (Predicted) |

| pKa | 15.08 ± 0.10 (Predicted) |

Synthesis of this compound

The most common and straightforward synthesis of this compound involves the protection of the secondary amine of 2-piperidinemethanol with di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol: N-Boc Protection of 2-Piperidinemethanol

This protocol is adapted from established synthetic methods.[1][5]

Materials:

-

2-Piperidinemethanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2-piperidinemethanol (1.0 equivalent) in dichloromethane (DCM) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.1 equivalents) to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in DCM dropwise to the reaction mixture.

-

Allow the reaction mixture to warm to room temperature and stir for 12-20 hours.[1][5]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography to obtain pure this compound.

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

| Technique | Key Data |

| ¹H NMR (300 MHz, CDCl₃) | δ (ppm): 4.29 (1H, m), 3.94 (1H, br s), 3.81 (1H, dd), 3.61 (1H, dd), 2.87 (1H, br t), 2.12 (1H, br s), 1.53-1.73 (6H, m), 1.46 (9H, s) |

| ¹³C NMR (75 MHz, CDCl₃) | δ (ppm): 156.6, 80.0, 61.9, 52.7, 40.1, 28.6, 25.5, 25.4, 19.8 |

| IR (cm⁻¹) | 3418, 2934, 1668 |

| Mass Spec (EI) | m/z: 215 (M+), 184, 142, 128 (100%), 84, 57 |

Applications in Drug Discovery

This compound is a versatile intermediate in the synthesis of a wide range of pharmaceutical agents. Its derivatives have shown biological activity and have been utilized in the development of:

-

GABA uptake inhibitors

-

Anti-tumor drugs

-

Growth hormone secretagogues

-

Anti-inflammatory and analgesic drugs

-

Cardiovascular drugs

-

Nootropic drugs

-

Anti-influenza virus drugs

-

Treatments for bone diseases[5]

It is a reactant for the synthesis of heterocyclic compounds, anthranilamide inhibitors of factor Xa, human GnRH receptor antagonists, and sphingosine-1-phosphate receptor agonists.[4][6]

The general workflow for the discovery of novel therapeutics utilizing this scaffold is depicted below.

Safety and Handling

This compound is classified as an irritant.[4] Standard laboratory safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wash hands and any exposed skin thoroughly after handling.

-

Storage: Store in a well-ventilated place. Keep the container tightly closed in a dry and cool environment.[4]

-

In case of exposure:

-

Inhalation: Remove the person to fresh air and keep comfortable for breathing.

-

Skin contact: Wash with plenty of soap and water.

-

Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a fundamentally important building block in the synthesis of complex molecules, particularly in the field of drug discovery. Its straightforward synthesis, coupled with the versatile reactivity of the hydroxymethyl group, allows for the creation of diverse chemical libraries for biological screening. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 157634-00-9 [m.chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound , 97% , 157634-00-9 - CookeChem [cookechem.com]

The Alchemical Intermediate: A Technical Guide to N-Boc-piperidine-2-methanol in Modern Drug Discovery

In the intricate tapestry of modern pharmaceutical synthesis, certain molecular scaffolds emerge as cornerstones, enabling the efficient and elegant construction of complex bioactive molecules. N-Boc-piperidine-2-methanol, a chiral building block of profound utility, stands as a testament to this principle. Its strategic importance lies in the convergence of a conformationally constrained piperidine ring, a versatile primary alcohol, and the robust tert-butyloxycarbonyl (Boc) protecting group. This guide offers an in-depth exploration of this compound, from its fundamental properties to its sophisticated applications, tailored for the discerning researcher and drug development professional.

Core Molecular Profile: Structure and Physicochemical Properties

This compound, systematically named tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate, possesses a unique architecture that dictates its reactivity and utility. The Boc group, attached to the piperidine nitrogen, serves a dual purpose: it deactivates the otherwise reactive secondary amine, preventing unwanted side reactions, and its steric bulk influences the conformational preference of the piperidine ring. This steric hindrance can be strategically exploited in stereoselective syntheses. The primary alcohol at the 2-position provides a versatile handle for a myriad of chemical transformations.

// Atom nodes N1 [label="N", pos="0,0.5!", fontcolor="#202124"]; C1 [label="C", pos="-1.2,-0.1!", fontcolor="#202124"]; C2 [label="C", pos="-1.2,-1.6!", fontcolor="#202124"]; C3 [label="C", pos="0,-2.5!", fontcolor="#202124"]; C4 [label="C", pos="1.2,-1.6!", fontcolor="#202124"]; C5 [label="C", pos="1.2,-0.1!", fontcolor="#202124"]; C6 [label="CH₂OH", pos="2.5,0.5!", fontcolor="#202124"]; Boc_C [label="C=O", pos="-0.8,1.8!", fontcolor="#202124"]; Boc_O [label="O", pos="0,1.8!", fontcolor="#202124"]; tBu_C [label="C(CH₃)₃", pos="1.5,1.8!", fontcolor="#202124"];

// Bonds N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; C5 -- C6; N1 -- Boc_C; Boc_C -- Boc_O; Boc_O -- tBu_C; } Caption: this compound structure.

A comprehensive understanding of its physicochemical properties is paramount for its effective use in the laboratory. These properties dictate the choice of solvents, reaction conditions, and purification strategies.

| Property | Value | Source |

| CAS Number | 157634-00-9 | [1][2][3] |

| Molecular Formula | C₁₁H₂₁NO₃ | [1][2][3] |

| Molecular Weight | 215.29 g/mol | [1][2][3] |

| Appearance | White to off-white solid powder | [1][3] |

| Melting Point | 74-78 °C | [1][4] |

| Boiling Point | 308.0 ± 15.0 °C (Predicted) | [1][4] |

| Density | 1.059 ± 0.06 g/cm³ (Predicted) | [1][4] |

| pKa | 15.08 ± 0.10 (Predicted) | [1][4] |

| Solubility | Soluble in Methanol | [5][6] |

Synthesis and Purification: A Practical Approach

The synthesis of this compound is most commonly achieved through the N-protection of 2-piperidinemethanol. The choice of reaction conditions is critical to ensure high yield and purity, minimizing the formation of byproducts.

Experimental Protocol: N-Boc Protection of 2-Piperidinemethanol

This protocol is a robust and scalable method for the synthesis of this compound. The use of triethylamine as a base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. Dichloromethane is an excellent solvent for this transformation due to its inertness and ability to dissolve both the starting material and the product.

-

Reaction Setup: To a solution of 2-piperidinemethanol (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.1 eq).[7]

-

Addition of Boc Anhydride: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise to the stirred solution.[7] The slow addition is critical to control the exothermicity of the reaction.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.[7][8] Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, the reaction mixture is washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound as a white solid.

Spectroscopic Characterization: The Molecular Fingerprint

Unequivocal characterization of the synthesized this compound is essential for quality control and to ensure its suitability for downstream applications. A combination of spectroscopic techniques provides a comprehensive structural elucidation.

| Technique | Key Observances |

| ¹H NMR | The spectrum will show a characteristic singlet for the nine protons of the tert-butyl group around δ 1.46 ppm. The protons of the piperidine ring will appear as a series of multiplets in the δ 1.19-4.29 ppm region. The presence of rotamers due to the carbamate bond may lead to broadened peaks.[1][4] |

| ¹³C NMR | The spectrum will display signals corresponding to the carbonyl carbon of the Boc group (~156.6 ppm), the quaternary carbon of the tert-butyl group (~80.0 ppm), and the carbons of the piperidine ring and the hydroxymethyl group.[4] |

| FT-IR | The spectrum will exhibit a broad absorption band in the region of 3418 cm⁻¹ corresponding to the O-H stretching of the alcohol, and a strong absorption around 1668 cm⁻¹ due to the C=O stretching of the carbamate.[1] |

| Mass Spec. | The mass spectrum will show a molecular ion peak (M+) at m/z 215, confirming the molecular weight of the compound.[1] |

Reactivity and Synthetic Applications: A Versatile Building Block

The true value of this compound lies in its versatile reactivity, which allows for its incorporation into a wide array of complex molecular architectures. The primary alcohol can be readily oxidized to the corresponding aldehyde or carboxylic acid, or converted into various leaving groups for nucleophilic substitution reactions. The Boc group can be easily removed under acidic conditions to liberate the piperidine nitrogen for further functionalization.

This versatility has led to its use in the synthesis of a diverse range of biologically active compounds, including:

-

GABA Uptake Inhibitors: The piperidine scaffold is a key component in molecules designed to modulate the GABAergic system.[1][4]

-

Anti-tumor Agents: It serves as a chiral building block in the synthesis of novel cancer therapeutics.[1][4]

-

Growth Hormone Secretagogues: Its rigid structure is beneficial in the design of compounds that stimulate the release of growth hormone.[1][4]

-

Cardiovascular and Anti-inflammatory Drugs: The piperidine moiety is a common feature in drugs targeting cardiovascular and inflammatory pathways.[1][4]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[9]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[9]

Conclusion

This compound has firmly established itself as a high-value intermediate in the arsenal of the modern medicinal chemist. Its unique combination of a protected nitrogen, a functionalizable alcohol, and a stereodefined piperidine core provides a powerful platform for the synthesis of novel and complex drug candidates. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the relentless pursuit of new therapeutic agents.

References

- 1. Page loading... [guidechem.com]

- 2. scbt.com [scbt.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chembk.com [chembk.com]

- 5. N-boc 4-Piperdine Methanol Exporters Suppliers & Manufacturers [sgtlifesciences.com]

- 6. N-BOC-3-Piperidine methanol - SRIRAMCHEM [sriramchem.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

N-Boc-piperidine-2-methanol introduction to synthesis.

An In-depth Technical Guide to the Synthesis of N-Boc-piperidine-2-methanol

Introduction

This compound, a key chiral building block, is of significant interest to researchers and professionals in drug development and medicinal chemistry. Its rigid piperidine scaffold, coupled with the versatile hydroxymethyl group and the stable Boc protecting group, makes it a valuable intermediate in the synthesis of a wide array of pharmaceutical agents.[1] This guide provides a comprehensive overview of the primary synthetic routes to this compound, complete with detailed experimental protocols, comparative data, and a logical workflow diagram to aid in its practical application in a laboratory setting. The two predominant synthetic strategies discussed are the direct Boc protection of 2-piperidinemethanol and the reduction of an ester derivative of N-Boc-piperidine-2-carboxylic acid.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes quantitative data for the two primary synthetic methods for preparing this compound, allowing for a direct comparison of their efficiency and the properties of the final product.

| Parameter | Method 1: Boc Protection of 2-Piperidinemethanol | Method 2: Reduction of N-Boc-piperidine-2-carboxylate |

| Starting Material | 2-Piperidinemethanol | Ester of N-Boc-piperidine-2-carboxylic acid |

| Key Reagents | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N) | Sodium borohydride (NaBH₄), Lithium chloride (LiCl) |

| Solvent | Dichloromethane (CH₂Cl₂) or Acetonitrile (CH₃CN) | Ethanol (EtOH) |

| Reaction Time | 16 - 20 hours | 8 hours |

| Reaction Temperature | Room Temperature (approx. 25°C) | Reflux |

| Yield | 84% - 89%[1] | 33% (purity)[1] |

| Melting Point (°C) | 75-77[1] | 64-66[1] |

| ¹H NMR (CDCl₃, δ ppm) | 4.29 (m, 1H), 3.94 (br s, 1H), 3.81 (dd, 1H), 3.61 (dd, 1H), 2.87 (br t, 1H), 2.12 (br s, 1H), 1.53-1.73 (m, 6H), 1.46 (s, 9H)[1] | Not explicitly provided for this method. |

| ¹³C NMR (CDCl₃, ppm) | 156.6, 80.0, 61.9, 52.7, 40.1, 28.6, 25.5, 25.4, 19.8[1] | Not explicitly provided for this method. |

| Mass Spec (m/z) | 215 (M+)[1] | Not explicitly provided for this method. |

| IR (cm⁻¹) | 3418, 2934, 1668[1] | Not explicitly provided for this method. |

Mandatory Visualization

The following diagram illustrates the two primary synthetic pathways to this compound.

Caption: Synthetic pathways to this compound.

Experimental Protocols

Method 1: Boc Protection of 2-Piperidinemethanol

This protocol details the direct N-protection of 2-piperidinemethanol using di-tert-butyl dicarbonate.

Materials:

-

2-Piperidinemethanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂) or Acetonitrile (CH₃CN)

-

Water

-

Brine

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate (EtOAc)

Procedure:

-

Dissolve 2-piperidinemethanol (1.0 eq) in dichloromethane or acetonitrile.

-

Add triethylamine (1.1 to 3.5 eq) to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.05 to 1.2 eq) in the same solvent to the reaction mixture at room temperature.[1][2]

-

Stir the reaction mixture at room temperature for 16 to 20 hours.[1][2]

-

Quench the reaction by adding water.

-

Separate the organic layer. If dichloromethane is used, wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.[1]

-

Filter the drying agent and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, using a mixture of hexane and ethyl acetate (e.g., 1:1) as the eluent, to yield this compound as a white solid.[1]

Method 2: Reduction of an Ester of N-Boc-piperidine-2-carboxylic acid

This protocol describes the reduction of an N-Boc-protected piperidine carboxylate to the corresponding alcohol.

Materials:

-

Ester of N-Boc-piperidine-2-carboxylic acid

-

Sodium borohydride (NaBH₄)

-

Lithium chloride (LiCl)

-

Dry ethanol (EtOH)

-

1 N Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄)

-

Chloroform (CHCl₃)

Procedure:

-

Dissolve the ester of N-Boc-piperidine-2-carboxylic acid (1.0 eq) in dry ethanol in a flask under a nitrogen atmosphere and cool in an ice bath.

-

Carefully add sodium borohydride (3.0 eq) and lithium chloride (0.15 eq).[1]

-

Reflux the reaction mixture for 8 hours.[1]

-

After cooling, adjust the pH of the mixture to 7 by adding 1 N HCl.[1]

-

Extract the mixture with ethyl acetate (3 x volume of ethanol).[1]

-

Dry the combined organic extracts over anhydrous magnesium sulfate.[1]

-

Filter and remove the solvent under reduced pressure.

-

Redissolve the residue in chloroform and filter to remove any precipitate.

-

Concentrate the filtrate and purify the residue by column chromatography to obtain this compound.[1]

References

The Versatile Architect: A Technical Guide to N-Boc-Piperidine-2-Methanol in Organic Synthesis

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural products.[1][2] Among the vast array of substituted piperidines, N-Boc-piperidine-2-methanol emerges as a particularly valuable and versatile chiral building block.[1] Its strategic combination of a protected amine, a reactive primary alcohol, and a defined stereocenter at the 2-position provides chemists with a powerful tool for the enantioselective construction of complex molecular architectures. This technical guide offers an in-depth exploration of this compound, from its synthesis and physicochemical properties to its pivotal role in the synthesis of high-value organic compounds and active pharmaceutical ingredients (APIs).

Physicochemical Properties: A Foundation for Synthetic Strategy

A thorough understanding of the physical and chemical characteristics of this compound is essential for its effective application in synthesis. Typically a white crystalline solid, its properties are summarized below, providing a practical reference for researchers.[3][4][5]

| Property | Value | Reference |

| CAS Number | 157634-00-9 | [3][5] |

| Molecular Formula | C₁₁H₂₁NO₃ | [3][5] |

| Molecular Weight | 215.29 g/mol | [3][5] |

| Melting Point | 74-78 °C | [3][4] |

| Boiling Point | 308.0 ± 15.0 °C (Predicted) | [3] |

| Density | 1.059 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in methanol and other common organic solvents.[4] | |

| Appearance | White crystalline powder.[4] |

The tert-butyloxycarbonyl (Boc) protecting group plays a crucial role in the utility of this molecule.[6][7] It renders the piperidine nitrogen less nucleophilic, allowing for selective reactions at other sites of the molecule. The Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, providing a strategic handle for subsequent synthetic transformations.[6][8][9]

Synthesis of this compound: Crafting the Chiral Scaffold

The preparation of this compound can be achieved through several synthetic routes. The most common and straightforward method involves the N-protection of commercially available 2-piperidinemethanol.[3][4][10] Additionally, enantiomerically pure forms can be synthesized from chiral starting materials like L-lysine.[1]

Method 1: Direct N-Boc Protection of 2-Piperidinemethanol

This is the most widely employed method due to its simplicity and high yield.

Caption: General workflow for the N-Boc protection of 2-piperidinemethanol.

Experimental Protocol: N-Boc Protection of 2-Piperidinemethanol [1][3]

-

Dissolution: Dissolve 2-piperidinemethanol (1.0 eq) in a suitable organic solvent such as dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN) and cool the solution to 0 °C in an ice bath.

-

Base Addition: Add a base, typically triethylamine (Et₃N) (1.1-1.5 eq), to the solution.

-

Boc₂O Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in the same solvent dropwise to the reaction mixture while maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-20 hours.

-

Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield this compound as a white solid.

Method 2: Reduction of N-Boc-Pipecolic Acid Derivatives

An alternative route involves the reduction of an N-Boc protected piperidine-2-carboxylic acid (N-Boc-pipecolic acid) or its ester. This method is particularly useful for accessing enantiomerically pure this compound from the corresponding chiral pipecolic acid.

References

- 1. benchchem.com [benchchem.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. This compound CAS#: 157634-00-9 [m.chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. Protecting group - Wikipedia [en.wikipedia.org]

- 7. Protective Groups [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

- 9. fiveable.me [fiveable.me]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

N-Boc-piperidine-2-methanol as a chiral building block.

An In-Depth Technical Guide to N-Boc-piperidine-2-methanol as a Chiral Building Block

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Executive Summary

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1] The introduction of stereocenters into this framework offers a powerful strategy to refine pharmacological activity, enhance target selectivity, and optimize pharmacokinetic properties.[2] This guide focuses on this compound, a versatile and highly valuable chiral building block. We will dissect the methodologies for its synthesis, chiral resolution, and key chemical transformations. By grounding our discussion in established protocols and real-world applications, this document aims to provide researchers with the expert insights necessary to effectively leverage this scaffold in complex synthetic campaigns and innovative drug discovery programs.

The Strategic Value of the Chiral 2-Substituted Piperidine Scaffold

The six-membered nitrogenous heterocycle of piperidine is a recurring motif in a vast number of natural products and synthetic drugs.[] Its conformational flexibility, combined with its ability to engage in hydrogen bonding and serve as a basic handle, makes it an ideal structural element for interacting with biological targets. The introduction of a chiral center at the 2-position, adjacent to the nitrogen atom, provides a defined three-dimensional vector for substituents. This stereochemical control is critical for modulating interactions with chiral biological macromolecules like proteins and enzymes, ultimately influencing a drug's efficacy and safety profile.[2]

This compound, specifically, offers two orthogonal points for chemical modification: the nucleophilic nitrogen (temporarily masked by the Boc group) and the primary hydroxyl group. This dual functionality allows for a wide array of synthetic elaborations, making it a preferred starting material for constructing complex molecular architectures.

Physicochemical Properties and Handling

Before its application, a fundamental understanding of the physical and chemical properties of this compound is essential.

| Property | Value | Reference(s) |

| CAS Number | 157634-00-9 | [4] |

| Molecular Formula | C₁₁H₂₁NO₃ | [4] |

| Molecular Weight | 215.29 g/mol | [4] |

| Appearance | White crystalline powder or solid | [5] |

| Melting Point | 74-78 °C | [4] |

| Boiling Point | 308.0±15.0 °C (Predicted) | [4] |

| Solubility | Soluble in methanol and other common organic solvents | |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | [4] |

Synthesis of Racemic this compound

The racemic form of the title compound is typically prepared via two primary routes: protection of the commercially available 2-piperidinemethanol or reduction of an N-Boc protected pipecolic acid derivative.

N-Boc Protection of 2-Piperidinemethanol

This is the most direct and common laboratory-scale method. The secondary amine of 2-piperidinemethanol is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Caption: N-Boc Protection Workflow.

Experimental Protocol: N-Boc Protection of 2-Piperidinemethanol [6]

-

Setup: To a round-bottom flask charged with 2-piperidinemethanol (1.0 eq) and a magnetic stir bar, add dichloromethane (DCM) to make a ~0.2 M solution.

-

Base Addition: Add triethylamine (Et₃N) (1.5 eq) to the stirred solution.

-

Boc₂O Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in DCM. Add this solution dropwise to the reaction mixture at room temperature.

-

Reaction: Stir the mixture at room temperature for 16-20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: If necessary, purify the product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a white solid.[4]

Reduction of N-Boc-pipecolic Acid Ester

An alternative route involves the reduction of the corresponding ester of N-Boc-pipecolic acid. This method is advantageous if starting from pipecolic acid.

Experimental Protocol: Reduction with NaBH₄/LiCl [4]

-

Setup: Dissolve the N-Boc-pipecolic acid ester (e.g., methyl or ethyl ester) (1.0 eq) in dry ethanol in a round-bottom flask under a nitrogen atmosphere and cool in an ice bath.

-

Reagent Addition: Carefully add lithium chloride (LiCl) (0.15 eq) followed by the portion-wise addition of sodium borohydride (NaBH₄) (3.0 eq).

-

Reaction: Remove the ice bath and reflux the mixture for 8 hours.

-

Work-up: Cool the reaction to room temperature and carefully add 1 N HCl to adjust the pH to ~7.

-

Extraction: Extract the mixture with ethyl acetate (3 x volumes). Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄).

-

Isolation & Purification: Filter and concentrate the solution. The resulting residue can be purified by column chromatography to yield this compound.

Accessing Enantiopure (R)- and (S)-N-Boc-piperidine-2-methanol

The true value of this building block lies in its enantiopure forms. These can be accessed through chiral resolution of the racemate or via asymmetric synthesis.

Classical Chiral Resolution

A robust and scalable method involves the resolution of racemic 2-piperidinemethanol prior to Boc protection, using a chiral acid like L-(+)-tartaric acid to form diastereomeric salts.[7]

Caption: Chiral Resolution and Protection Workflow.

Experimental Protocol: Resolution of Racemic 2-Piperidinemethanol [7]

-

Salt Formation: Prepare a solution of racemic 2-piperidinemethanol in a suitable solvent such as ethanol. In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in the same solvent.

-

Crystallization: Add the tartaric acid solution to the amine solution. Allow the mixture to stand, which promotes the preferential crystallization of one diastereomeric salt (e.g., the (S)-amine salt with L-tartaric acid).

-

Isolation: Collect the crystalline salt by filtration. The diastereomeric purity can be enhanced by recrystallization.

-

Liberation of Free Amine: Treat the purified diastereomeric salt with a base (e.g., aqueous NaOH) to liberate the enantiopure free amine.

-

Extraction: Extract the free amine into an organic solvent (e.g., DCM), dry the solution, and concentrate to yield the enantiopure 2-piperidinemethanol.

-

Protection: The resulting enantiopure amine can then be protected with Boc₂O as described in section 3.1 to yield the target enantiopure this compound. The other enantiomer can be recovered from the mother liquor from step 3.

Enzymatic and Dynamic Resolutions

For related structures, enzymatic kinetic resolution has proven effective.[8] For instance, lipases can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the unreacted alcohol and the newly formed ester. Furthermore, dynamic kinetic resolution (DKR) and dynamic thermodynamic resolution (DTR) of N-Boc-2-lithiopiperidine have been developed, offering highly enantioselective routes to various 2-substituted piperidines.[9] These advanced methods provide access to either enantiomer from the same racemic starting material.[9]

Key Synthetic Transformations

The primary alcohol of this compound is a versatile handle for further synthetic elaboration. Oxidation to the corresponding aldehyde is a particularly crucial transformation.

Oxidation to N-Boc-2-piperidinaldehyde

Mild oxidation is required to form the aldehyde without epimerizing the adjacent chiral center or over-oxidizing to the carboxylic acid. Reagents like Dess-Martin periodinane (DMP) are well-suited for this purpose.[10]

Experimental Protocol: Dess-Martin Oxidation [10]

-

Setup: Dissolve this compound (1.0 eq) in anhydrous DCM in a flask under a nitrogen atmosphere and cool to 0 °C.

-

Oxidation: Add Dess-Martin periodinane (1.2 eq) portion-wise to the solution.

-

Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor completion by TLC.

-

Quench: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and sodium bicarbonate (NaHCO₃). Stir vigorously until the layers are clear.

-

Extraction & Isolation: Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude N-Boc-2-piperidinaldehyde, which is often used immediately in the next step.

This aldehyde is a key intermediate for chain extension via Wittig reactions, Grignard additions, or reductive aminations, significantly expanding the synthetic utility of the original building block.[10][11]

Applications in the Synthesis of Bioactive Molecules

Both enantiomers of this compound have been employed as starting materials for the synthesis of complex natural products and pharmaceutical agents.

Synthesis of Local Anesthetics (Ropivacaine)

(S)-N-Boc-piperidine-2-methanol can be oxidized to (S)-N-Boc-pipecolic acid. This acid is a key precursor to the local anesthetic Ropivacaine. The synthesis involves amidation with 2,6-dimethylaniline followed by N-alkylation.[10]

Synthesis of Piperidine Alkaloids

The enantiopure N-Boc protected aldehyde derived from the title compound is a common starting point for synthesizing various piperidine alkaloids. For example, the synthesis of (+)- and (−)-dumetorine and (+)- and (−)-epidihydropinidine has been achieved starting from the enantiomers of N-Boc-piperidine-2-ethanol (a simple homolog of our title compound, accessible via the aldehyde).[11] These syntheses often rely on key steps like asymmetric allylboration or Beak's α-lithiation/alkylation to install additional stereocenters and substituents.[11]

The Boc Group: A Strategic Choice for Protection

The selection of the tert-butoxycarbonyl (Boc) group is a deliberate and strategic choice rooted in its unique chemical properties.[2][12]

-

Acid Lability: The Boc group is readily cleaved under mild acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM, or HCl in dioxane), which are orthogonal to many other reaction conditions.[13]

-

Broad Stability: It is exceptionally stable to a wide range of reagents, including strong bases, nucleophiles, and conditions used for catalytic hydrogenation.[12] This robustness allows for extensive modification of other parts of the molecule without premature deprotection.

-

Orthogonality: Its acid-labile nature provides excellent orthogonality with base-labile protecting groups (like Fmoc) and groups removed by hydrogenolysis (like Cbz), which is fundamental in complex, multi-step syntheses such as solid-phase peptide synthesis.[2][]

-

Clean Deprotection: The byproducts of Boc group cleavage are volatile (isobutene and CO₂), simplifying purification of the final product.[14]

Caption: Orthogonality of Common Amine Protecting Groups.

Conclusion

This compound is more than a mere chemical reagent; it is a strategic chiral building block that empowers chemists to construct complex, stereochemically defined molecules. Its value is derived from the privileged nature of the piperidine scaffold, the synthetic versatility afforded by its dual functionality, and the robust, orthogonal nature of the Boc protecting group. A thorough understanding of the protocols for its synthesis, resolution, and subsequent functionalization, as detailed in this guide, is crucial for any researcher aiming to innovate in the fields of medicinal chemistry and total synthesis. The continued application of this building block in sophisticated synthetic programs underscores its enduring importance in the quest for novel therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine: Synthesis of (R)-(+)-N-Boc-Pipecolic Acid, (S)-(−)-Coniine, (S)-(+)-Pelletierine, (+)-β-Conhydrine, (S)-(−)-Ropivacaine, and Formal Synthesis of (−)-Lasubine II and (+)-Cermizine C - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. youtube.com [youtube.com]

The Strategic Synthesis of N-Boc-piperidine-2-methanol and Its Derivatives: A Technical Guide for Medicinal Chemists

Abstract

The piperidine scaffold is a privileged structural motif in medicinal chemistry, integral to the architecture of a multitude of therapeutic agents.[1][2] Among its functionalized variants, N-Boc-piperidine-2-methanol emerges as a pivotal building block, offering a synthetically versatile platform for the elaboration of complex molecular architectures. This technical guide provides an in-depth exploration of the synthesis of this compound and its subsequent transformation into a diverse array of derivatives. We will delve into the mechanistic rationale behind key synthetic strategies, provide detailed, field-tested protocols, and present data-driven insights to empower researchers in drug discovery and development.

Introduction: The Significance of the Piperidine-2-methanol Core

The piperidine ring's prevalence in pharmaceuticals stems from its favorable physicochemical properties, including its ability to confer aqueous solubility and engage in crucial hydrogen bonding interactions with biological targets.[2][3] The 2-hydroxymethyl substituent introduces a key functional handle for further chemical modification, enabling the exploration of vast chemical space. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is instrumental, enhancing stability and allowing for controlled, selective reactions at other positions of the molecule.

This compound and its derivatives have demonstrated significant biological activities, serving as precursors for GABA uptake inhibitors, antitumor agents, growth hormone secretagogues, and drugs targeting cardiovascular and inflammatory diseases.[4]

Core Synthesis: Accessing this compound

Two primary, reliable strategies dominate the synthesis of the target compound: protection of the commercially available 2-(hydroxymethyl)piperidine and reduction of an N-Boc protected piperidine-2-carboxylic acid or its ester.

Strategy 1: Direct N-Boc Protection

This is the most straightforward approach, leveraging the nucleophilicity of the secondary amine in 2-(hydroxymethyl)piperidine. The choice of base and solvent is critical to achieving high yields and purity.

Experimental Protocol: N-Boc Protection of 2-(Hydroxymethyl)piperidine

-

To a solution of 2-(hydroxymethyl)piperidine (1.0 eq) in acetonitrile (CH3CN), add di-tert-butyl dicarbonate (Boc₂O) (1.05 eq). The use of a slight excess of Boc₂O ensures complete consumption of the starting material. Acetonitrile is an excellent solvent for this reaction due to its polarity and ability to dissolve both reactants.

-

Stir the reaction mixture at 25 °C for 20 hours. The reaction is typically monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) to confirm the disappearance of the starting material.

-

Upon completion, concentrate the mixture under reduced pressure. This removes the solvent and any volatile byproducts.

-

The resulting residue is the desired product, this compound, which can be purified further by column chromatography if necessary. In many cases, the crude product is of sufficient purity for subsequent steps. A reported yield for this method is 89%.[4]

Causality Behind Choices: The use of Boc₂O is standard for introducing the Boc protecting group due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂). The absence of a strong base minimizes side reactions.

Strategy 2: Reduction of N-Boc-pipecolinic Acid or its Ester

This strategy is particularly valuable when starting from readily available N-Boc-pipecolinic acid. The choice of reducing agent is paramount to selectively reduce the carboxylic acid or ester in the presence of the Boc group.

Experimental Protocol: Reduction of an N-Boc-piperidine-2-carboxylate Ester

-

Dissolve the N-Boc-piperidine-2-carboxylate ester (1.0 eq) in dry ethanol in an ice bath under a nitrogen atmosphere. The use of a dry solvent and inert atmosphere is crucial when working with reactive hydrides like sodium borohydride.

-

Carefully add sodium borohydride (NaBH₄) (3.0 eq) and lithium chloride (LiCl) (0.15 eq). Sodium borohydride is the primary reducing agent. Lithium chloride acts as a Lewis acid, coordinating to the carbonyl oxygen and enhancing its electrophilicity, thereby facilitating the reduction.

-

Reflux the mixture for 8 hours. The elevated temperature is necessary to drive the reduction to completion.

-

After cooling, adjust the pH to 7 by adding 1 N HCl. This quenches the excess NaBH₄ and neutralizes the reaction mixture.

-

Extract the product with ethyl acetate (EtOAc) and dry the combined organic layers over magnesium sulfate (MgSO₄).

-

After solvent removal, the crude product can be purified by column chromatography. A reported yield for a similar procedure was 33% after purification.[4]

Causality Behind Choices: While lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent, NaBH₄ is often preferred for its milder nature and greater functional group tolerance.[5] The addition of LiCl is a key trick to enhance the reducing power of NaBH₄ for esters, which are generally less reactive than ketones or aldehydes.

Table 1: Physicochemical Properties of this compound [4][6]

| Property | Value |

| CAS Number | 157634-00-9 |

| Molecular Formula | C₁₁H₂₁NO₃ |

| Molecular Weight | 215.29 g/mol |

| Melting Point | 74-78 °C |

| Boiling Point | 308.0±15.0 °C (Predicted) |

| Density | 1.059±0.06 g/cm³ (Predicted) |

| pKa | 15.08±0.10 (Predicted) |

Synthesis of Key Derivatives: Expanding the Chemical Toolbox

The true utility of this compound lies in its capacity to serve as a precursor to a wide range of derivatives. The primary alcohol and the protected secondary amine are the key reaction sites.

Oxidation to the Aldehyde: A Gateway to Further Functionalization

Oxidation of the primary alcohol to the corresponding aldehyde, N-Boc-piperidine-2-carbaldehyde, provides a versatile intermediate for reactions such as Wittig olefination, reductive amination, and aldol condensations.

Experimental Protocol: Swern Oxidation

-

In a flask under a nitrogen atmosphere, dissolve dimethyl sulfoxide (DMSO) (2.2 eq) in dichloromethane (DCM) at -78 °C.

-

Slowly add oxalyl chloride (1.1 eq) and stir for 15 minutes. This forms the reactive electrophilic sulfur species.

-

Add a solution of this compound (1.0 eq) in DCM and stir for 30 minutes. The alcohol attacks the sulfur species.

-

Add triethylamine (TEA) (5.0 eq) and allow the reaction to warm to room temperature. TEA acts as a base to deprotonate the intermediate and facilitate the elimination to form the aldehyde.

-

Quench the reaction with water and extract the product with DCM.

-

The organic layer is washed with brine, dried over Na₂SO₄, and concentrated to give the crude aldehyde, which is often used without further purification.

Causality Behind Choices: The Swern oxidation is a mild and highly efficient method for oxidizing primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid. The low temperature is critical to control the reactivity of the intermediate species.

Conversion to N-Boc-2-cyanopiperidine: A Precursor to Amines and Carboxylic Acids

The cyano group is a versatile functional group that can be hydrolyzed to a carboxylic acid or reduced to a primary amine.

Experimental Workflow: From Alcohol to Nitrile

Caption: Synthesis of N-Boc-2-cyanopiperidine from the corresponding alcohol.

Experimental Protocol:

-

Mesylation/Tosylation: Convert the primary alcohol of this compound to a good leaving group, such as a mesylate or tosylate, by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base like pyridine or triethylamine.

-

Nucleophilic Substitution: Displace the leaving group with a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent like dimethylformamide (DMF) or DMSO.

Derivatization via the Hydroxyl Group: Ether and Ester Formation

The hydroxyl group can be readily converted into ethers and esters, allowing for the introduction of a wide variety of substituents.

Experimental Protocol: Williamson Ether Synthesis

-

Deprotonate the alcohol of this compound with a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like tetrahydrofuran (THF).

-

Add an alkyl halide (e.g., methyl iodide, benzyl bromide) and stir the reaction at room temperature or with gentle heating until completion.

Experimental Protocol: Esterification

-

React this compound with an acyl chloride or anhydride in the presence of a base like pyridine or triethylamine.

-

Alternatively, use a carboxylic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Advanced Applications: Chiral Synthesis and Complex Molecule Construction

Enantiomerically pure this compound is a valuable chiral building block for the asymmetric synthesis of complex natural products and pharmaceuticals.

Asymmetric Synthesis of Piperidine Alkaloids: Enantiopure N-Boc-2-piperidineethanol, a homolog of the title compound, has been utilized as a common starting material for the synthesis of both enantiomers of piperidine alkaloids like dumetorine and epidihydropinidine.[7] Key steps in these syntheses often involve Wittig reactions to extend the side chain and α-lithiation/alkylation for introducing substituents onto the piperidine ring.[7]

Dynamic Kinetic Resolution: The synthesis of enantiopure N-Boc-pipecolic acid, a precursor to this compound, has been achieved through the highly enantioselective catalytic dynamic resolution of N-Boc-2-lithiopiperidine.[8][9] This advanced technique allows for the conversion of a racemic starting material into a single enantiomer of the product.

Conclusion

This compound is a cornerstone building block in modern medicinal chemistry. Its straightforward synthesis and the versatility of its hydroxyl and protected amine functionalities provide a robust platform for the generation of diverse and complex molecular scaffolds. The synthetic strategies and protocols outlined in this guide are intended to provide researchers with the practical knowledge and conceptual understanding necessary to effectively utilize this important intermediate in their drug discovery endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Page loading... [guidechem.com]

- 5. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]

- 6. This compound CAS#: 157634-00-9 [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine: Synthesis of (R)-(+)-N-Boc-Pipecolic Acid, (S)-(−)-Coniine, (S)-(+)-Pelletierine, (+)-β-Conhydrine, (S)-(−)-Ropivacaine, and Formal Synthesis of (−)-Lasubine II and (+)-Cermizine C - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Use of N-Boc Protecting Groups in Piperidines

For Researchers, Scientists, and Drug Development Professionals

The tert-Butoxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the construction of complex molecules and pharmaceutical agents containing the piperidine scaffold. The piperidine ring is a prevalent motif in numerous approved drugs, making the strategic manipulation of its reactivity paramount. The N-Boc group offers a robust and versatile tool for the temporary deactivation of the piperidine nitrogen, enabling selective functionalization at other positions of the heterocycle. Its widespread use stems from its predictable stability across a range of reaction conditions and its facile, clean cleavage under mild acidic conditions.[1][2]

This technical guide provides a comprehensive overview of the fundamental principles governing the use of the N-Boc protecting group in piperidine chemistry. It details the mechanisms of its introduction and removal, provides detailed experimental protocols, and presents quantitative data to inform synthetic strategy and optimization.

Core Principles: Protection, Stability, and Deprotection

The strategic advantage of the N-Boc group lies in its ability to modulate the nucleophilicity and basicity of the piperidine nitrogen. The steric bulk and electron-withdrawing nature of the Boc group effectively shield the nitrogen lone pair, rendering it unreactive towards a variety of electrophiles and reaction conditions.[1][3]

Key Features of the N-Boc Protecting Group:

-

Stability: The N-Boc group is remarkably stable in basic and nucleophilic environments, as well as under conditions of catalytic hydrogenation.[1] This stability makes it an excellent orthogonal protecting group to the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile carboxybenzyl (Cbz) group.[1][2]

-

Acid Lability: The defining characteristic of the Boc group is its susceptibility to cleavage under acidic conditions.[1][4] This allows for its selective removal in the presence of other acid-stable functionalities, a critical aspect of multi-step synthetic campaigns.[1]

Introduction of the N-Boc Group (Protection)

The most common and efficient method for the introduction of the N-Boc group onto a piperidine nitrogen is through the reaction with di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride.[1][5] The reaction proceeds via a nucleophilic acyl substitution mechanism where the piperidine nitrogen attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[1] While the reaction can proceed without a base, the use of a mild base such as triethylamine (TEA) or sodium hydroxide (NaOH) is common to neutralize the protonated amine and accelerate the reaction.[1] 4-Dimethylaminopyridine (DMAP) can also be used as a catalyst.[1]

Removal of the N-Boc Group (Deprotection)

The cleavage of the N-Boc group is typically achieved under acidic conditions.[5] The mechanism involves protonation of the carbamate oxygen, followed by the elimination of isobutylene and carbon dioxide to liberate the free amine.[1] Strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) are highly effective.[1][6] A solution of hydrogen chloride (HCl) in an organic solvent such as 1,4-dioxane or methanol is another widely used method.[6][7]

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the N-Boc protection and deprotection of piperidines.

| Reagent (eq.) | Base (eq.) | Solvent | Temperature | Time (h) | Yield (%) | Reference |

| N-Boc Protection | ||||||

| Boc₂O (1.1 - 1.2) | TEA or NaOH (optional) | DCM, THF, or Dioxane/Water | Room Temperature | Varies (monitor by TLC) | >90 (estimated) | [1][2] |

| Boc₂O (3.0) | Et₃N (5.0) | DCM | 0 °C to Room Temperature | 16 | Not specified | [8] |

| Boc₂O (1.5) | TEA (4.0), DMAP (0.1) | CH₂Cl₂ | 0 °C to Room Temperature | 6 | 92 | |

| N-Boc Deprotection | ||||||

| TFA (20-50% v/v) | - | DCM | Room Temperature | 1 - 4 | High | [1][6] |

| 4M HCl in Dioxane (3-5) | - | Dioxane or Methanol | Room Temperature | 1 - 4 | High | [2][6] |

Experimental Protocols

Protocol 1: General N-Boc Protection of Piperidine

Materials:

-

Piperidine (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.2 eq)[1]

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]

-

Triethylamine (TEA) (optional, 1.2 eq)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve piperidine (1.0 eq) in DCM or THF.

-

If using a base, add TEA (1.2 eq) to the solution.

-

Add di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.2 eq) portion-wise to the stirred solution at room temperature.[1]

-

Stir the reaction mixture at room temperature and monitor the progress by Thin-Layer Chromatography (TLC).[1]

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc protected piperidine.[1]

-

Purify the crude product by column chromatography if necessary.[1]

Protocol 2: N-Boc Deprotection using Trifluoroacetic Acid (TFA)

Materials:

-

N-Boc protected piperidine (1.0 eq)

-

Dichloromethane (DCM)[1]

-

Trifluoroacetic acid (TFA)[1]

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution[6]

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the N-Boc protected piperidine (1.0 eq) in dichloromethane (DCM).

-

Slowly add trifluoroacetic acid (TFA) to the solution at 0 °C to a final concentration of 20-50% (v/v).[1] Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation.[1]

-

Stir the mixture at room temperature for 1 to 4 hours.[6]

-

Monitor the reaction by TLC or LC-MS.[6]

-

Once the reaction is complete, carefully neutralize the excess acid by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.[6]

-

Extract the aqueous layer multiple times with DCM.[6]

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[6]

-

Filter and concentrate under reduced pressure to obtain the deprotected piperidine.

Protocol 3: N-Boc Deprotection using HCl in Dioxane

Materials:

Procedure:

-

Dissolve the N-Boc protected piperidine (1.0 eq) in a minimal amount of methanol or dioxane.[6]

-

Add a 4M solution of HCl in 1,4-dioxane (3-5 equivalents) to the stirred solution at room temperature.[6]

-

Stir the mixture at room temperature for 1 to 4 hours.[1] The hydrochloride salt of the deprotected piperidine may precipitate.[6]

-

Monitor the reaction by TLC or LC-MS.[1]

-

Upon completion, the product can be isolated by removing the solvent under reduced pressure or by precipitating the hydrochloride salt with the addition of diethyl ether and collecting by filtration.[1][6]

Orthogonal Protection Strategies

The stability of the N-Boc group to basic conditions and hydrogenolysis allows for its use in orthogonal protection schemes, which are crucial for the synthesis of complex molecules with multiple functional groups.[1][2] For instance, an N-Boc protected piperidine can be used in conjunction with an Fmoc-protected amine or a Cbz-protected amine elsewhere in the molecule, allowing for the selective deprotection of each amine under distinct reaction conditions.

Conclusion

The N-Boc protecting group is an indispensable tool in the synthesis of piperidine-containing compounds. Its robustness under a wide array of reaction conditions, coupled with its clean and facile removal under mild acidic conditions, provides chemists with a reliable and versatile option for amine protection.[1] A thorough understanding of its chemical properties, the mechanisms of its application and removal, and its strategic use in orthogonal protection schemes is essential for researchers, scientists, and drug development professionals aiming to design and execute efficient and elegant synthetic routes to complex molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]

An In-depth Technical Profile of N-Boc-piperidine-2-methanol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the fundamental physicochemical properties of N-Boc-piperidine-2-methanol, a key building block in synthetic organic chemistry, particularly in the development of pharmaceutical agents.

Physicochemical Data Summary

The quantitative properties of this compound are summarized in the table below for ease of reference and comparison.

| Property | Value |

| Molecular Formula | C11H21NO3[1][2][3][4] |

| Molecular Weight | 215.29 g/mol [1][2][3][5] |

| CAS Number | 157634-00-9[1][2][3][5] |

| Melting Point | 74-78 °C[1][5] |

| Boiling Point (Predicted) | 308.0 ± 15.0 °C[1] |

| Density (Predicted) | 1.059 ± 0.06 g/cm³[1] |

Structural and Molecular Information

This compound, also known as 2-Hydroxymethylpiperidine-1-carboxylic acid tert-butyl ester or N-Boc-2-(hydroxymethyl)piperidine, is a derivative of piperidine.[3] The "Boc" group (tert-butyloxycarbonyl) serves as a protecting group for the amine, which is a common strategy in peptide synthesis and the construction of complex molecules.

Figure 1: Relationship between this compound and its core molecular properties.

Experimental Protocols: Synthesis Overview

A common method for the synthesis of this compound involves the reaction of 2-piperidinylmethanol with di-tert-butyl dicarbonate (Boc2O).[1] This reaction is typically carried out in a suitable solvent such as acetonitrile or dichloromethane, often in the presence of a base like triethylamine to neutralize the acid formed during the reaction.[1] The crude product is then purified, commonly by column chromatography, to yield the final white solid product.[1]

Figure 2: A simplified workflow for the synthesis of this compound.

References

Stereochemistry of N-Boc-piperidine-2-methanol.

An In-Depth Technical Guide to the Stereochemistry of N-Boc-piperidine-2-methanol

Abstract

The piperidine moiety is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in a multitude of pharmaceutical agents.[1] The introduction of a stereocenter, particularly at the C-2 position, transforms this common heterocycle into a high-value chiral building block. This guide focuses on this compound, a versatile intermediate whose stereochemical integrity is paramount for its application in the synthesis of enantiomerically pure drug candidates. We will dissect the conformational complexities introduced by the N-tert-butyloxycarbonyl (Boc) group, explore the primary strategies for obtaining single enantiomers—including chiral pool synthesis, asymmetric synthesis, and classical resolution—and detail the analytical methods crucial for stereochemical verification. This document is intended for researchers, chemists, and drug development professionals who leverage chiral piperidines to construct complex molecular architectures.

The Stereochemical and Conformational Landscape

This compound possesses a single stereocenter at the C-2 position of the piperidine ring, giving rise to two enantiomers: (R)- and (S)-N-Boc-piperidine-2-methanol. The true complexity of this molecule, however, lies not just in its chirality but in its conformational dynamics.

1.1. N-Boc Group Rotamers

The bulky tert-butyloxycarbonyl (Boc) protecting group introduces a significant analytical challenge. Due to the partial double-bond character of the carbamate C-N bond, rotation is restricted, leading to the presence of two distinct rotamers (rotational isomers) in solution at room temperature. This phenomenon often results in broadened or duplicated signals in NMR spectra, complicating structural elucidation.[2] When analyzing this compound, it is critical to recognize that these complex spectra do not indicate impurity but rather a dynamic equilibrium between conformational states.

1.2. Piperidine Ring Conformation

Like cyclohexane, the piperidine ring predominantly adopts a chair conformation to minimize steric strain. The presence of substituents dictates the preferred equilibrium between the two possible chair forms. For a 2-substituted piperidine, the substituent—in this case, the hydroxymethyl group (–CH₂OH)—can occupy either an axial or an equatorial position.

The bulky N-Boc group generally prefers an equatorial position to minimize steric interactions. However, the interplay between the N-Boc group and the C-2 hydroxymethyl substituent creates a nuanced conformational preference. The equilibrium is influenced by A-values (conformational free energies) and potential intramolecular hydrogen bonding between the hydroxyl proton and the carbamate oxygen. Computational and experimental studies on related substituted piperidines show that electrostatic interactions and hyperconjugation can significantly influence this equilibrium, sometimes favoring the axial conformer in unexpected ways.[3][4]

Caption: Fig 1: Conformational equilibrium of the piperidine ring.

Strategies for Accessing Enantiopure Material

The synthesis of enantiomerically pure this compound is a critical endeavor. The choice of strategy depends on factors such as scale, cost, available starting materials, and desired enantiomeric purity. The three primary approaches are chiral pool synthesis, resolution of a racemate, and asymmetric synthesis.

Caption: Fig 2: Major routes to enantiopure this compound.

2.1. Chiral Pool Synthesis: The L-Lysine Approach

A scientifically elegant route leverages the chirality of naturally occurring molecules. The amino acid L-lysine serves as a cost-effective and readily available starting material for the (S)-enantiomer.

-

Causality and Mechanism: This pathway mimics a biosynthetic route.[1] L-lysine is first decarboxylated to yield cadaverine. Subsequent oxidative deamination and cyclization form Δ¹-piperideine, which is then reduced to piperidine. A laboratory synthesis based on these transformations provides a reliable, albeit multi-step, route to (S)-piperidine-2-methanol, which is then protected with the Boc group.[1] The primary advantage here is the unambiguous stereochemical outcome, directly inherited from the L-lysine starting material.

2.2. Resolution of Racemates: Separation by Diastereomeric Salt Formation

This classical and industrially scalable method involves separating a racemic mixture of 2-piperidinemethanol before the Boc-protection step.[1][5]

-

Principle of Operation: The strategy relies on the principle that while enantiomers have identical physical properties, diastereomers do not. By reacting the racemic amine with an enantiomerically pure chiral acid (a resolving agent), a pair of diastereomeric salts is formed. These salts possess different solubilities in a given solvent, allowing one to crystallize preferentially.[5]

Caption: Fig 3: Principle of chiral resolution via diastereomeric salts.

Experimental Protocol: Resolution of (±)-2-Piperidinemethanol

This protocol is a representative procedure based on established methods using L-(+)-tartaric acid.[1]

-

Salt Formation: Dissolve racemic 2-piperidinemethanol (1.0 eq) in a minimal amount of a suitable solvent, such as ethanol. In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in the same solvent.

-

Crystallization: Add the tartaric acid solution to the racemic amine solution. The mixture may be gently warmed to ensure complete dissolution. Allow the solution to cool slowly to room temperature and then stand, promoting the selective crystallization of one diastereomeric salt.

-

Isolation: Collect the crystalline salt by vacuum filtration and wash with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer. The diastereomeric purity can be enhanced by recrystallization.

-

Liberation of Free Amine: Dissolve the isolated diastereomeric salt in water and basify the solution (e.g., with NaOH) to a pH > 12. This liberates the free amine.

-

Extraction: Extract the enantiomerically enriched 2-piperidinemethanol into an organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Boc Protection: The resulting enantiopure amine is then protected using the standard procedure with di-tert-butyl dicarbonate (Boc₂O).[2]

2.3. Asymmetric Synthesis

Directly creating the desired enantiomer is the most efficient approach. Asymmetric deprotonation of N-Boc-piperidine, followed by reaction with an electrophile, is a powerful method.[6] For this compound, this involves a two-step process: asymmetric α-lithiation and subsequent reaction with formaldehyde or a synthetic equivalent.

-

Mechanism and Control: This reaction uses a strong base like sec-butyllithium in the presence of a chiral ligand, such as (-)-sparteine or a (+)-sparteine surrogate.[7][8] The chiral ligand coordinates to the lithium cation, creating a chiral environment around the deprotonation site. This directs the removal of a proton from one of the two enantiotopic α-positions, forming a configurationally stable organolithium intermediate. Quenching this intermediate with an electrophile proceeds with high enantioselectivity.[8][9]

Analytical Data and Characterization

Confirming the stereochemical identity and purity is a non-negotiable step.

3.1. Chiral Chromatography

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase is the gold standard for determining enantiomeric excess (ee%).[5] This technique separates the two enantiomers, and the relative peak areas provide a quantitative measure of purity.

3.2. NMR Spectroscopy

While essential for structural confirmation, NMR requires careful interpretation.

| ¹H NMR (CDCl₃, 300 MHz) | ¹³C NMR (CDCl₃, 75 MHz) |

| δ 4.29 (1H, m) | δ 156.6 |

| δ 3.94 (1H, 2x br s) | δ 80.0 |

| δ 3.81 (1H, dd) | δ 61.9 |

| δ 3.61 (1H, dd) | δ 52.7 |

| δ 2.87 (1H, br t) | δ 40.1 |

| δ 1.53-1.73 (6H, m) | δ 28.6 |

| δ 1.46 (9H, s, tBu) | δ 25.5, 25.4, 19.8 |

| Data adapted from reference[2]. Note the presence of broadened signals (br s) due to rotamers. |

Utility in Drug Development

Enantiopure this compound is a key starting material for a wide range of biologically active molecules. Its bifunctional nature (a protected secondary amine and a primary alcohol) allows for sequential and site-selective modifications.

-

Case Study: Antiviral Agents: The piperidine scaffold is central to the structure of HIV protease inhibitors like Amprenavir.[2] The specific stereochemistry of the piperidine ring is crucial for fitting into the enzyme's active site and achieving therapeutic efficacy.

-

Case Study: Alkaloid Synthesis: The molecule serves as a precursor for synthesizing various piperidine alkaloids, such as sedamine and coniine, by converting the hydroxymethyl group into an aldehyde and then performing chain-extension reactions.[7]

Conclusion

The stereochemistry of this compound is a topic of significant depth, blending concepts of chirality, conformational analysis, and strategic synthesis. For the medicinal chemist, mastering control over its stereocenter is not merely an academic exercise but a critical step in the rational design of safe and effective pharmaceuticals. The choice between chiral pool synthesis, resolution, and asymmetric synthesis provides a versatile toolkit, enabling researchers to access the desired enantiomer with high fidelity. A thorough understanding of its conformational behavior and the associated analytical complexities is essential for its successful application in the intricate world of drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine: Synthesis of (R)-(+)-N-Boc-Pipecolic Acid, (S)-(−)-Coniine, (S)-(+)-Pelletierine, (+)-β-Conhydrine, (S)-(−)-Ropivacaine, and Formal Synthesis of (−)-Lasubine II and (+)-Cermizine C - PMC [pmc.ncbi.nlm.nih.gov]

- 9. "Two Studies: Stereoselective C-C Bond Formations of N-Boc-Piperidines " by Scott Alan Morris [scholarworks.uark.edu]

Methodological & Application

Synthesis of N-Boc-piperidine-2-methanol from 2-piperidinemethanol.

An Application Note and Protocol for the Synthesis of N-Boc-piperidine-2-methanol from 2-Piperidinemethanol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of this compound via the N-protection of 2-piperidinemethanol using di-tert-butyl dicarbonate (Boc₂O). This reaction, commonly known as Boc protection, is a fundamental procedure in organic synthesis, particularly in the preparation of pharmaceutical intermediates where selective protection of amine groups is required.

Introduction

2-Piperidinemethanol is a valuable chiral building block in the synthesis of various biologically active compounds.[1] The protection of its secondary amine with a tert-butoxycarbonyl (Boc) group is a crucial step to prevent unwanted side reactions in subsequent synthetic transformations. The resulting this compound is a stable intermediate used in the synthesis of a range of therapeutic agents, including GABA uptake inhibitors, anti-tumor drugs, and cardiovascular agents.[2] The reaction proceeds by the nucleophilic attack of the piperidine nitrogen on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate, typically in the presence of a base to neutralize the resulting acidic byproduct.

Reaction Scheme

The overall reaction for the N-Boc protection of 2-piperidinemethanol is as follows:

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocols

Several protocols for the synthesis of this compound have been reported. The following sections detail some of the common methods with varying scales and conditions.

Protocol 1: Standard Laboratory Scale Synthesis

This protocol is a widely used and reliable method for the N-Boc protection of 2-piperidinemethanol.

Materials:

-

2-Piperidinemethanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2-piperidinemethanol (1.0 eq) in dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.1 eq) to the solution.

-